3-烯丙基-4-(烯丙氧基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

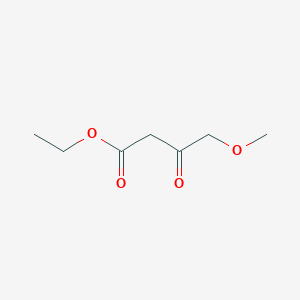

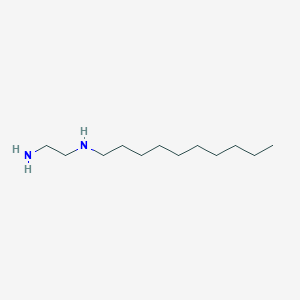

3-Allyl-4-(allyloxy)benzaldehyde is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be closely related to the compounds studied within these papers. It contains an allyl group attached to the benzene ring, as well as an ether linkage with another allyl group. This compound is likely to be of interest due to its potential reactivity and applications in organic synthesis, as suggested by the studies on similar molecules.

Synthesis Analysis

The synthesis of compounds related to 3-Allyl-4-(allyloxy)benzaldehyde can be inferred from the regioselective protection strategies of dihydroxy-benzaldehydes, as described in the first paper. Protecting groups such as benzyl and vinyl are used to achieve selective protection of hydroxyl groups, which could be a step in the synthesis of the compound . Additionally, the synthesis of azo-benzoic acids and their precursors, which involve benzaldehydes, provides insight into the potential synthetic routes that could be adapted for the synthesis of 3-Allyl-4-(allyloxy)benzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Allyl-4-(allyloxy)benzaldehyde has been characterized using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy . The use of density functional theory (DFT) for optimizing molecular structures and geometries is also noted, which could be applied to determine the structure of 3-Allyl-4-(allyloxy)benzaldehyde .

Chemical Reactions Analysis

The allylation of aromatic aldehydes is a key reaction that could be relevant to the compound of interest. The mechanism of allylation using allyltrichlorosilanes and the influence of electronic effects on the reaction outcome are discussed in the third paper . This information could be useful in understanding how 3-Allyl-4-(allyloxy)benzaldehyde might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their electrochemical behavior and structural features, are discussed in several papers. For instance, the electrochemical behavior of metal Schiff base complexes derived from methoxy-hydroxy-benzaldehyde and allylamine is evaluated, which could provide insights into the redox properties of 3-Allyl-4-(allyloxy)benzaldehyde . The spectroscopic studies and structural analysis of a methoxy-oxybenzaldehyde derivative also contribute to the understanding of the physical properties that 3-Allyl-4-(allyloxy)benzaldehyde might exhibit .

科学研究应用

Intramolecular Allyl Transfer Reactions

Franco et al. (1997) explored the nickel-catalyzed electrochemical cleavage of the allyl group in aryl allyl ethers, followed by intramolecular allyl transfer to the carbonyl group. This study, which included o-(allyloxy)benzaldehydes, achieved good yields of homoallylic alcohols with 2-hydroxyphenyl substituents (Franco, Olivero, & Duñach, 1997).

Radical Cascade Cyclization

Hu et al. (2018) developed a silver-catalyzed radical cascade cyclization for synthesizing a variety of 1,5-/1,3-dicarbonyl heterocycles. This process involved reacting 2-functionalized benzaldehydes, including 2-allyloxy benzaldehydes, with 1,3-dicarbonyl compounds (Hu et al., 2018).

Asymmetric Synthesis Applications

Denmark and Fu (2002) applied catalytic enantioselective allylation using a chiral bisphosphoramide for the synthesis of LY426965, a serotonin antagonist. This process involved the addition of a 3,3-disubstituted allyltrichlorosilane to benzaldehyde, providing an adduct with a stereogenic quaternary center (Denmark & Fu, 2002).

Enantioselective Synthesis of (E)-Allylic Alcohols

Wu, Wu, and Uang (2007) demonstrated the asymmetric addition of alkenylzincs to aromatic and alpha-branched aliphatic aldehydes. This method generated (E)-allylic alcohols with high enantiomeric excess, including in the case of 4-CF3-benzaldehyde (Wu, Wu, & Uang, 2007).

Barbier Allylation-Friedel-Crafts Alkylation

Zhao et al. (2007) combined Barbier allylation and Friedel-Crafts alkylation in a one-pot process using benzaldehydes, allylbromide, and phenols. This resulted in the synthesis of 4-(2-hydroxyphenyl)-4-[(un)substituted phenyl]but-1-ene compounds (Zhao, Liu, Chen, & Wang, 2007).

Allylation Mechanism Studies

Malkov et al. (2008) investigated the mechanism of asymmetric allylation of aldehydes with allyltrichlorosilanes, catalyzed by the chiral N-oxide QUINOX. This study highlighted the significant dependence on the electronics of the aldehyde (Malkov et al., 2008).

Electrochemical Cleavage and Allylation

Another study by Franco et al. (1999) examined the electrochemical, Pd-catalyzed cleavage of C–O bonds in allyl aryl ethers. This method offers an alternative for allyl ether deprotection and demonstrates allyl-Pd reactivity umpolung (Franco, Panyella, Rocamora, Gómez, Clinet, Muller, & Duñach, 1999).

Quantum Chemical Studies

Chen and Chen (2005) used a quantum chemical method to study the asymmetric allylation of benzaldehyde, predicting product configurations in agreement with experimental results (Chen & Chen, 2005).

安全和危害

The safety data sheet for a similar compound, 4-Allyloxybenzaldehyde, indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

属性

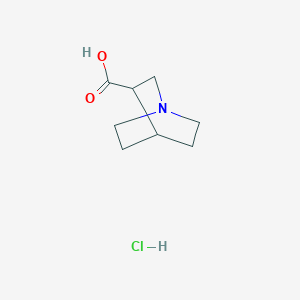

IUPAC Name |

4-prop-2-enoxy-3-prop-2-enylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h3-4,6-7,9-10H,1-2,5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGSYFSEGOEBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465065 |

Source

|

| Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-4-(allyloxy)benzaldehyde | |

CAS RN |

136433-45-9 |

Source

|

| Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)